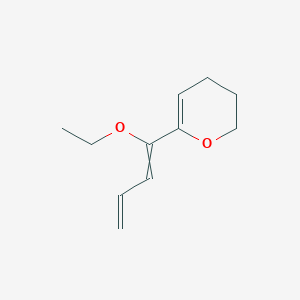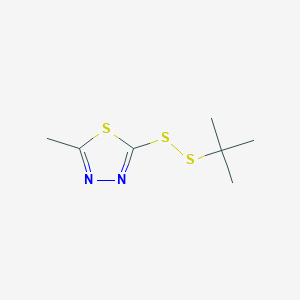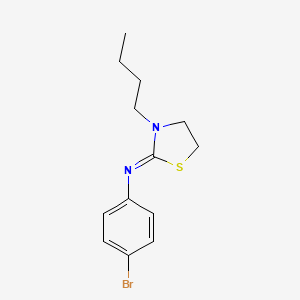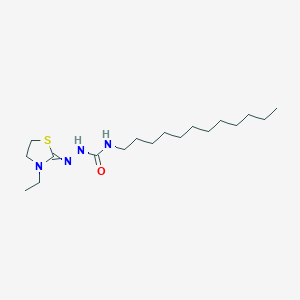![molecular formula C22H26N4O B14216446 Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- CAS No. 832734-62-0](/img/structure/B14216446.png)
Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is a complex organic compound that features a benzonitrile core with additional functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- typically involves multi-step organic reactions. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization to introduce the piperidinyl and pyrimidinyl groups .
Industrial Production Methods: Industrial production methods for this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and environmental sustainability of the synthesis process .
Types of Reactions:
Oxidation: Benzonitrile derivatives can undergo oxidation reactions to form corresponding benzoic acids.
Reduction: Reduction of benzonitrile can yield benzylamine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzonitrile core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium cyanide (NaCN) and cuprous cyanide (CuCN) are used in substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile compounds.
Scientific Research Applications
Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
- Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-
- Benzonitrile, 4-[5-[(1-cyclopentyl-4-piperidinyl)oxy]pyrazinyl]-
Comparison: Compared to similar compounds, benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is unique due to its specific functional groups and structural configuration. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
832734-62-0 |
|---|---|
Molecular Formula |
C22H26N4O |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-[2-(1-cyclohexylpiperidin-4-yl)oxypyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C22H26N4O/c23-14-17-6-8-18(9-7-17)19-15-24-22(25-16-19)27-21-10-12-26(13-11-21)20-4-2-1-3-5-20/h6-9,15-16,20-21H,1-5,10-13H2 |
InChI Key |
FLHWUCOFBCNZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)-](/img/structure/B14216376.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14216380.png)
![(2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B14216387.png)
![N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14216393.png)

![1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14216404.png)
![5-(Decyloxy)-2-(4'-octyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14216411.png)



![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]-](/img/structure/B14216430.png)


![N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14216438.png)
